5-ethyl-N-(4-methoxybenzyl)-1,3-dimethyl-1H-indole-2-carboxamide
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Overview
Description
5-ethyl-N-(4-methoxybenzyl)-1,3-dimethyl-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(4-methoxybenzyl)-1,3-dimethyl-1H-indole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using carboxylic acid derivatives and amines in the presence of coupling reagents like EDCI or DCC.
Substitution Reactions: The ethyl and methoxybenzyl groups can be introduced through substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(4-methoxybenzyl)-1,3-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
5-ethyl-N-(4-methoxybenzyl)-1,3-dimethyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(4-methoxybenzyl)-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-6-(4-methoxybenzyl)thio-N4-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: Known for its antiproliferative activity against cancer cells.
2-amino-1,3,4-thiadiazoles: Exhibits broad-spectrum biological activities, including anti-inflammatory and antitumor properties.
Uniqueness
5-ethyl-N-(4-methoxybenzyl)-1,3-dimethyl-1H-indole-2-carboxamide is unique due to its specific indole core structure and the presence of both ethyl and methoxybenzyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24N2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-ethyl-N-[(4-methoxyphenyl)methyl]-1,3-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C21H24N2O2/c1-5-15-8-11-19-18(12-15)14(2)20(23(19)3)21(24)22-13-16-6-9-17(25-4)10-7-16/h6-12H,5,13H2,1-4H3,(H,22,24) |
InChI Key |
FFPSGKXKGOXLPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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